2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound with a molecular formula of C16H17BrN2O2 It features a benzamide core substituted with a bromine atom, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions One common method starts with the bromination of benzamide to form 2-bromobenzamide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the bromine atom can result in various substituted benzamides.
Scientific Research Applications
2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler analog with only the bromine substitution.
N-(2-furylmethyl)benzamide: Lacks the bromine atom but contains the furan ring.
N-(2-pyrrolidinylmethyl)benzamide: Contains the pyrrolidine ring but lacks the furan ring and bromine atom.
Uniqueness
2-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19BrN2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C17H19BrN2O2/c18-14-7-2-1-6-13(14)17(21)19-12-15(16-8-5-11-22-16)20-9-3-4-10-20/h1-2,5-8,11,15H,3-4,9-10,12H2,(H,19,21) |
InChI Key |
OQPSMWNZTPFONV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.